Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate
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Overview
Description
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with a benzothiazole moiety, making it a valuable scaffold for the development of various pharmacologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzothiazole with hydrazine derivatives to form the triazole ring, followed by esterification with methyl chloroacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole moieties allow the compound to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and benzothiazole derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-ylthioacetone
- Ethyl 2-[[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is unique due to its specific combination of triazole and benzothiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a promising candidate for the development of new drugs and materials .
Biological Activity
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a triazole ring fused with a benzothiazole moiety. Its molecular formula is C16H13N5O3S, and it has a molecular weight of 337.82 g/mol. The compound's unique structure contributes to its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, derivatives of 1,2,4-triazolo[3,4-b][1,3]thiadiazine have shown significant cytotoxic effects against various cancer cell lines. A notable study conducted by the National Cancer Institute evaluated the activity of these compounds against 60 different cancer cell lines including leukemia and breast cancer. Results indicated that certain derivatives exhibited promising antitumor activity with IC50 values ranging from 1.1 to 18.8 µM .
Table 1: Antitumor Activity of Triazolo Derivatives
Compound Type | Cancer Cell Lines Tested | IC50 (µM) |
---|---|---|
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | MDA-MB-468 (Breast), A549 (Lung), HCT116 (Colon) | 2.5 - 15 |
This compound | Various lines including CNS and melanoma | Not specified |
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Research indicates that triazole derivatives can inhibit bacterial growth and show antifungal activity. For example, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
Compound Type | Target Bacteria | Activity |
---|---|---|
This compound | Staphylococcus aureus | Inhibitory |
5-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazole | Escherichia coli | Moderate |
The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes such as DNA synthesis and repair mechanisms in cancer cells. Additionally, its ability to disrupt microbial cell walls contributes to its antimicrobial efficacy .
Case Studies
Several case studies have been conducted to assess the biological activity of triazole derivatives:
- Case Study 1 : A study on the cytotoxic effects of triazole derivatives showed that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against breast cancer cells (MCF-7), indicating a structure-activity relationship that could guide future drug design .
- Case Study 2 : Another research effort focused on the synthesis and evaluation of triazole-based compounds for their antimicrobial properties revealed that modifications in the side chains significantly influenced their effectiveness against various pathogens .
Properties
Molecular Formula |
C11H9N3O2S2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H9N3O2S2/c1-16-9(15)6-17-10-12-13-11-14(10)7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3 |
InChI Key |
JJULXVLQESQFPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2 |
Origin of Product |
United States |
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